molecular formula C7H4BrF3OZn B13728233 (3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

Cat. No.: B13728233
M. Wt: 306.4 g/mol
InChI Key: CKKUCHRQGMPJFX-UHFFFAOYSA-M
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Description

(3-(Trifluoromethoxy)phenyl)zinc bromide is an organozinc reagent widely used in cross-coupling reactions, such as Negishi couplings, due to its stability in tetrahydrofuran (THF). The trifluoromethoxy (–OCF₃) substituent on the phenyl ring enhances electron-withdrawing properties, which can modulate reactivity and selectivity in arylations. A 0.50 M concentration in THF ensures practical handling and compatibility with low-temperature reaction conditions.

Properties

Molecular Formula

C7H4BrF3OZn

Molecular Weight

306.4 g/mol

IUPAC Name

bromozinc(1+);trifluoromethoxybenzene

InChI

InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

CKKUCHRQGMPJFX-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of (3-(trifluoromethoxy)phenyl)zinc bromide typically involves the direct insertion of zinc metal into the corresponding aryl bromide, 3-(trifluoromethoxy)phenyl bromide, in the presence of THF as a solvent. The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.

General reaction:

$$
\text{3-(Trifluoromethoxy)phenyl bromide} + \text{Zn} \xrightarrow[\text{THF}]{\text{inert atmosphere}} \text{(3-(Trifluoromethoxy)phenyl)zinc bromide}
$$

This method is consistent with the preparation of similar organozinc reagents such as (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide, where the zinc insertion into the aryl bromide is facilitated by stirring in dry THF at ambient or slightly elevated temperatures.

Detailed Experimental Conditions

  • Zinc source: Activated zinc powder or zinc dust is preferred for efficient insertion.
  • Solvent: Anhydrous tetrahydrofuran (THF) is used due to its ability to stabilize organozinc intermediates.
  • Temperature: Typically room temperature (20–25 °C); however, some protocols suggest cooling to 0 °C during initial stages to control exothermicity.
  • Atmosphere: Strictly inert (argon or nitrogen) to avoid moisture and oxygen contamination.
  • Reaction time: Approximately 1–2 hours for complete conversion.
  • Concentration: The target concentration of the organozinc reagent in THF is 0.50 M.

Alternative Preparation via Transmetalation

An alternative approach involves the transmetalation reaction where a preformed arylmagnesium bromide (Grignard reagent) is treated with zinc salts such as zinc bromide or zinc pivalate in THF. This method can offer milder conditions and better control over reagent purity.

Typical procedure:

  • Preparation of arylmagnesium bromide by reaction of 3-(trifluoromethoxy)phenyl bromide with magnesium turnings in THF.
  • Addition of zinc bromide or zinc pivalate to the Grignard reagent solution at room temperature.
  • Stirring for 15–60 minutes to allow transmetalation yielding (3-(trifluoromethoxy)phenyl)zinc bromide.

This method is advantageous when sensitive functional groups are present or when direct zinc insertion is inefficient.

Data Table: Summary of Preparation Methods

Parameter Direct Zinc Insertion Transmetalation via Grignard
Starting material 3-(Trifluoromethoxy)phenyl bromide 3-(Trifluoromethoxy)phenyl bromide
Metal reagent Activated zinc powder Magnesium (for Grignard), Zinc bromide/pivalate
Solvent Anhydrous THF Anhydrous THF
Temperature 20–25 °C (sometimes 0 °C initially) 0–25 °C
Atmosphere Argon or nitrogen Argon or nitrogen
Reaction time 1–2 hours 15–60 minutes
Concentration in THF 0.50 M Typically 0.5–0.8 M
Advantages Simple, direct Milder conditions, better for sensitive groups
Disadvantages Requires activated zinc, moisture sensitive Requires additional step (Grignard formation)

Research Findings and Optimization Notes

Zinc Activation and Reaction Efficiency

The efficiency of zinc insertion is significantly influenced by the activation state of zinc metal. Activated zinc, often prepared by acid washing or mechanical activation, promotes faster and more complete insertion. Continuous flow methods have been developed to maintain zinc activation during sequential organozinc reagent production, using additives such as trimethylsilyl chloride (TMSCl) to prevent deactivation.

Solvent Effects and Stability

THF is the solvent of choice due to its ability to solvate both zinc and organozinc intermediates effectively. The organozinc reagent solutions are generally stable at 0.50 M concentration when stored at 2–8 °C under inert atmosphere, minimizing decomposition or side reactions.

Temperature Control

Temperature plays a critical role in minimizing side reactions such as Wurtz coupling (homocoupling of aryl halides). For example, allylic zinc reagents show high sensitivity to temperature, with lower temperatures favoring organozinc formation over side products. Similar principles apply to arylzinc reagents, where controlled temperature enhances yield and purity.

Continuous Flow and Automation

Recent advances include automated continuous flow synthesis of organozinc reagents, improving reproducibility and scalability. Maintaining column activation and controlling residence time are key parameters to ensure consistent reagent quality over multiple runs.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as alkenes and alkynes.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium tert-butoxide, are used to deprotonate the compound and enhance its nucleophilicity.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve a wide range of reactants.

Major Products

The major products formed from reactions involving (3-(Trifluoromethoxy)phenyl)zinc bromide include trifluoromethoxy-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, (3-(Trifluoromethoxy)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethoxy group into organic molecules. This modification can enhance the lipophilicity, metabolic stability, and bioavailability of the resulting compounds, making them more suitable for pharmaceutical applications.

Biology

In biological research, the compound is used to synthesize bioactive molecules that can interact with various biological targets. The trifluoromethoxy group can improve the binding affinity and selectivity of these molecules towards their targets.

Medicine

In medicine, (3-(Trifluoromethoxy)phenyl)zinc bromide is used in the synthesis of drug candidates. The trifluoromethoxy group can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, that require enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethoxy)phenyl)zinc bromide involves the transfer of the trifluoromethoxy group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group, being highly electron-withdrawing, stabilizes the transition state and enhances the reactivity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between (3-(Trifluoromethoxy)phenyl)zinc bromide and related organometallic reagents:

Compound Name Substituent(s) Electronic Effect Reactivity Profile Solvent/Concentration Reference ID
(3-(Trifluoromethoxy)phenyl)zinc bromide –OCF₃ at para position Strongly electron-withdrawing Moderate reactivity in coupling reactions 0.50 M in THF Inferred
3-Fluoro-4-methylphenylmagnesium bromide –F (meta), –CH₃ (para) Moderate electron-withdrawing (–F), electron-donating (–CH₃) High nucleophilicity; prone to side reactions 0.50 M in THF
(1,3-Dioxolan-2-ylmethyl)zinc bromide 1,3-Dioxolane ring Electron-donating (ether group) Stabilized intermediate; limited electrophilic sites 0.50 M in THF
2-Bromo-3-hexyl-5-thienylzinc bromide Thienyl with hexyl and Br Electron-deficient (thienyl), bulky substituent Steric hindrance reduces coupling efficiency 0.50 M in THF
Key Observations:
  • Electron-withdrawing groups (e.g., –OCF₃, –F) increase electrophilicity, enhancing coupling efficiency with aryl halides. In contrast, electron-donating groups (e.g., –CH₃, dioxolane) reduce reactivity but improve stability .
  • Steric effects : Bulky substituents (e.g., hexyl in thienylzinc bromide) limit access to the zinc center, slowing reaction kinetics .

Solvent and Stability Comparisons

Organozinc reagents in THF exhibit superior stability compared to ethers like diethyl ether due to THF’s stronger coordinating ability. However, concentration and substituents critically influence shelf life:

  • 0.50 M solutions : Standard for balancing stability and reactivity. Higher concentrations (e.g., 1.0 M ZnBr₂ in THF ) may precipitate or decompose faster.
  • Air/moisture sensitivity : All zinc reagents in THF require inert storage (e.g., Argon) to prevent hydrolysis or oxidation. For example, (1,3-Dioxolan-2-ylmethyl)zinc bromide reacts violently with water , while 3-fluoro-4-methylphenylmagnesium bromide is similarly moisture-sensitive .

Reaction Performance in Cross-Couplings

  • Negishi Coupling : (3-(Trifluoromethoxy)phenyl)zinc bromide likely outperforms electron-rich analogs (e.g., dioxolane-substituted zinc reagents) in coupling with electron-deficient aryl halides due to complementary electronic effects.
  • Kumada Coupling : Magnesium-based reagents (e.g., 2,4,6-trimethoxyphenylmagnesium bromide ) exhibit higher reactivity but lower functional group tolerance compared to zinc analogs.

Biological Activity

(3-(Trifluoromethoxy)phenyl)zinc bromide is an organozinc compound that exhibits significant biological activity due to the presence of the trifluoromethoxy group. This compound is primarily utilized in organic synthesis and has shown potential interactions with biological macromolecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : (3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)zinc(II) bromide
  • Molecular Formula : C13H8F3O.BrH.Zn
  • Concentration : 0.50 M in Tetrahydrofuran (THF)

The trifluoromethoxy group enhances the compound's reactivity and solubility, making it suitable for nucleophilic substitution reactions and coupling reactions in organic synthesis .

Mechanisms of Biological Activity

The biological activity of (3-(trifluoromethoxy)phenyl)zinc bromide can be attributed to several mechanisms:

  • Protein Interactions : Studies indicate that organozinc compounds can interact with various proteins, potentially affecting their function and stability . The electron-withdrawing nature of the trifluoromethoxy group may enhance binding affinity to target proteins.
  • Inhibition of Enzymatic Activity : Similar compounds have been observed to inhibit enzymes such as cholinesterases and cyclooxygenases. For instance, related derivatives have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM .
  • Antioxidant Properties : The presence of the trifluoromethoxy group may contribute to antioxidant activities, which can protect cells from oxidative stress .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds containing trifluoromethoxy groups:

  • Cholinesterase Inhibition : A study reported that derivatives similar to (3-(trifluoromethoxy)phenyl)zinc bromide exhibited dual inhibitory effects against AChE and BChE, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxicity Assays : Compounds with similar structures were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that some derivatives had significant cytotoxic effects, with IC50 values as low as 5.4 μM .

Summary Table of Biological Activity

CompoundTargetIC50 Value (μM)Notes
Trifluoromethyl derivativesAChE10.4 - 19.2Moderate inhibition
Trifluoromethyl derivativesBChE7.7 - 30.1Moderate inhibition
Similar phenyl derivativesMCF-7 cells5.4 - 24.3Significant cytotoxicity

Q & A

Basic: What are the standard synthesis protocols for preparing (3-(Trifluoromethoxy)phenyl)zinc bromide in THF?

Methodological Answer:
The synthesis typically involves transmetallation from a Grignard precursor. A general approach includes:

Prepare (3-(trifluoromethoxy)phenyl)magnesium bromide by reacting 3-(trifluoromethoxy)bromobenzene with magnesium turnings in anhydrous THF under inert atmosphere .

Add ZnCl₂ solution in THF dropwise to the Grignard reagent at 0–5°C, stirring for 1–2 hours.

Filter to remove Mg salts and concentrate the solution to 0.50 M in THF.
Key Considerations:

  • Moisture and oxygen must be rigorously excluded to prevent decomposition.
  • Reaction progress is monitored by quenching aliquots and analyzing via GC-MS or NMR .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions compared to trifluoromethyl or methoxy groups?

Methodological Answer:
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent due to its inductive (-I) and mesomeric (-M) effects. Compared to -CF₃ (purely -I) or -OMe (+M/-I), -OCF₃:

  • Reduces electron density on the aromatic ring, enhancing oxidative addition with Pd catalysts in Negishi couplings .
  • Increases stability of the zinc intermediate, reducing proto-dezincification side reactions.
    Experimental Validation:
  • NMR Analysis: Compare ¹⁹F NMR shifts to assess electronic effects.
  • Kinetic Studies: Measure coupling rates with aryl halides (e.g., 4-bromotoluene) under identical conditions .

Basic: What are the optimal storage conditions to ensure reagent stability?

Methodological Answer:

  • Store at 2–8°C in sealed, argon-purged containers to prevent THF evaporation and oxidation.
  • Use molecular sieves (3Å) to maintain anhydrous conditions.
  • Periodically test reactivity via small-scale coupling reactions (e.g., with iodobenzene) to confirm stability .

Advanced: How can researchers mitigate proto-dezincification in sterically hindered or electron-deficient systems?

Methodological Answer:
Proto-dezincification occurs when the zinc reagent reacts with protic impurities or solvents. Mitigation strategies include:

Additive Use: Introduce LiCl (1–2 equiv) to stabilize the zincate complex .

Temperature Control: Perform reactions at –20°C to slow undesired proton transfer.

Electrophile Optimization: Use activated electrophiles (e.g., aryl iodides vs. bromides) to accelerate coupling kinetics .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • Quantitative NMR: Integrate ¹H or ¹⁹F signals against an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • ICP-OES: Measure zinc content to confirm 0.50 M concentration.
  • GC-MS: Detect organic impurities (e.g., residual THF degradation products) .

Advanced: How can computational modeling predict regioselectivity in couplings involving (3-(trifluoromethoxy)phenyl)zinc bromide?

Methodological Answer:

DFT Calculations: Model transition states to evaluate steric/electronic effects of the -OCF₃ group on Pd catalyst intermediates.

Ligand Screening: Use docking simulations to identify ligands (e.g., SPhos, XPhos) that enhance selectivity for para-substituted aryl electrophiles.

Experimental Correlation: Validate predictions by comparing calculated activation energies with observed yields .

Basic: What safety protocols are critical when handling this reagent?

Methodological Answer:

  • Use gloveboxes or Schlenk lines to maintain inert conditions.
  • Equip labs with HF-neutralizing agents (e.g., calcium gluconate gel) due to potential fluoride release during decomposition.
  • Dispose of waste via controlled hydrolysis in ethanol/water mixtures .

Advanced: How does the solvent (THF) affect reaction kinetics and byproduct formation?

Methodological Answer:

  • Solvent Purity: Trace water or peroxides in THF can deactivate the zinc reagent. Distill THF over Na/benzophenone before use.
  • Alternative Solvents: Compare reactivity in 2-MeTHF (higher boiling point) or Et₂O (lower polarity) to optimize reaction rates.
  • Kinetic Profiling: Use in-situ IR spectroscopy to monitor THF’s coordination effects on zinc intermediate stability .

Basic: What are typical applications of this reagent in medicinal chemistry?

Methodological Answer:

  • Drug Candidate Synthesis: Incorporate trifluoromethoxy groups into kinase inhibitors or GPCR-targeted molecules for enhanced metabolic stability .
  • Isotopic Labeling: Use zinc-halogen exchange with deuterated electrophiles to prepare deuterated analogs for ADME studies .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for similar organozinc reagents?

Methodological Answer:

Control Experiments: Replicate reactions with standardized Pd sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).

Electronic Profiling: Use Hammett plots to correlate substituent effects (σ values) with coupling yields.

Cross-Laboratory Validation: Share samples for inter-lab reproducibility testing, focusing on zinc reagent stoichiometry and solvent batch effects .

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